2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde
Description
2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 1,3-dioxolane ring linked via an ethoxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring (Fig. 1). The 1,3-dioxolane moiety acts as a protective group for carbonyl functionalities, enhancing stability under specific synthetic conditions .
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-11-4-2-3-10(9-14)13(11)18-6-5-12-16-7-8-17-12/h2-4,9,12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFQXDCRRWMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCC2OCCO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde typically involves the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include the use of dehydrating agents such as dimethyldichlorosilane to drive the equilibrium towards the formation of the 1,3-dioxolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways involving aldehyde and acetal groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in substituents, linker groups, and aromatic systems (Table 1).
Table 1: Structural Comparison of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde and Analogs
Key Research Findings
- Synthetic Challenges : The discontinued status of 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde may relate to synthetic scalability rather than chemical instability, as similar dioxolane-containing compounds are widely utilized .
- Electronic Effects: Substituents like dimethylamino (electron-donating) or nitro (electron-withdrawing) significantly alter reactivity patterns, as shown in chalcone-forming reactions .
- Biological Activity: Dioxolane rings in compounds like difenoconazole contribute to metabolic stability, implying that the target compound’s dioxolane-ethoxy group may similarly resist enzymatic degradation .
Biological Activity
The compound 2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde is a derivative of benzaldehyde that incorporates a 1,3-dioxolane moiety. This structural modification is significant as dioxolanes are known for their diverse biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A methoxy group at the 3-position of the benzaldehyde ring.
- An ethoxy group linked through a dioxolane ring.
Antibacterial Activity
Research indicates that compounds containing 1,3-dioxolane structures exhibit notable antibacterial properties. A study synthesized various dioxolane derivatives and tested them against several bacterial strains. The findings revealed that many derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625–1250 |
| 4 | E. faecalis | 625 |
| 6 | S. epidermidis | <1000 |
The compound this compound was included in this category, showing promising results against S. aureus and other strains, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The same study highlighted that most synthesized dioxolane derivatives exhibited antifungal effects against Candida albicans.
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| 1 | C. albicans | No activity |
| 4 | C. albicans | Significant |
The results indicated that while some compounds were inactive against C. albicans, others demonstrated significant antifungal activity, suggesting that structural modifications could enhance efficacy .
The biological activity of dioxolane derivatives is often attributed to their ability to interfere with bacterial cell wall synthesis and fungal cell membrane integrity. The presence of the methoxy and ethoxy groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Case Studies
- Antibacterial Screening : A comprehensive screening of dioxolane derivatives against multiple bacterial strains revealed that compounds with specific substitutions exhibited enhanced activity profiles compared to their unsubstituted counterparts. For instance, the incorporation of electron-donating groups like methoxy significantly improved antibacterial potency .
- Antifungal Efficacy : In a comparative study involving several dioxolane-based compounds, it was found that modifications at the 3-position of the benzaldehyde significantly influenced antifungal activity against C. albicans. Compounds featuring bulky groups showed reduced activity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
